

JBIR-100: A Technical Guide to its Biological Functions and Therapeutic Potential

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Compound of Interest

Compound Name: TS 155-2

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Abstract

JBIR-100, a 16-membered plecomacrolide belonging to the hygrolide family, is a natural product of the actinobacterium *Streptomyces varsoviensis*.^{[1][2][3][4][5]} This technical guide provides a comprehensive overview of the known biological functions and therapeutic potential of JBIR-100, with a focus on its antimicrobial and anticancer activities. Detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action are presented to facilitate further research and development.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The hygrolides are a class of polyketide macrolides known for their diverse and potent biological activities. JBIR-100, a fumarate-containing hygrolide, has emerged as a promising candidate for therapeutic development due to its demonstrated efficacy against clinically relevant bacteria and cancer cell lines. This document synthesizes the current understanding of JBIR-100's mechanism of action, bioactivity spectrum, and potential applications.

Physicochemical Properties

The complete stereochemistry of JBIR-100 has been elucidated through a combination of HR-MS/MS, nucleophilic 1,4-addition-based labeling, and NMR analysis. Its structure features a

16-membered macrolactone ring, a hallmark of the hygrolide family.

Biological Functions and Mechanism of Action

JBIR-100 exhibits a range of biological activities, most notably antimicrobial and anticancer effects.

Antimicrobial Activity

JBIR-100 has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action in *Bacillus subtilis* involves the perturbation of the cell membrane.

Quantitative Antimicrobial Data

Microorganism	Type	Minimum Inhibitory Concentration (MIC) (μM)	Minimum Bactericidal Concentration (MBC) (μM)
<i>Bacillus subtilis</i>	Gram-positive bacterium	8	16
<i>Bacillus</i> sp. Al Hakam	Gram-positive bacterium	4	Not Reported
<i>Staphylococcus aureus</i> USA300	Gram-positive bacterium	4	Not Reported
<i>Debaryomyces hansenii</i>	Fungus	Not Reported (Significant Activity Observed)	Not Reported
<i>Mycobacterium smegmatis</i>	Gram-positive bacterium	> 64	Not Reported
Proteobacteria	Gram-negative bacteria	> 64	Not Reported

Anticancer Activity

JBIR-100 has shown potent anti-proliferative effects against human breast cancer cell lines, including MCF-7 and MDA-MB-231. The anticancer mechanism is multifaceted, involving the induction of apoptosis, modulation of key signaling pathways, and inhibition of autophagy.

3.2.1 Induction of Apoptosis and Signaling Pathway Modulation

JBIR-100 induces apoptosis in breast cancer cells, a process confirmed by the activation of caspases and the cleavage of PARP. This is mediated through the modulation of the Akt/NF- κ B signaling pathway and members of the Bcl-2 family of apoptosis-regulating proteins.

Specifically, JBIR-100 has been shown to downregulate the expression of the anti-apoptotic proteins Mcl-1, Bcl-xL, and Bcl-2, while increasing the levels of the pro-apoptotic protein Bax. In MCF-7 cells, JBIR-100 also downregulates the expression of NF- κ B, Akt, mTOR, COX-2, and cyclin D1.

3.2.2 Inhibition of Autophagy

JBIR-100 has been observed to inhibit autophagy in MCF-7 breast cancer cells.

3.2.3 V-ATPase Inhibition

A key molecular target of the hygrolyde family is the vacuolar-type H⁺-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular compartments. JBIR-100 has been reported to inhibit V-ATPase activity in HeLa cells.

Quantitative Anticancer Data

The following table summarizes the inhibitory effects of JBIR-100 on breast cancer cell viability. The IC₅₀ values are estimated from graphical data representing cell viability after 48 hours of treatment.

Cell Line	Cancer Type	Estimated IC ₅₀ (μM)
MCF-7	Breast Adenocarcinoma	~5
MDA-MB-231	Breast Adenocarcinoma	~7.5

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of JBIR-100.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of JBIR-100 that inhibits the visible growth of a microorganism.

Protocol:

- **Preparation of JBIR-100 Stock Solution:** Dissolve JBIR-100 in dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
- **Microorganism Culture:** Grow the test microorganism in an appropriate liquid medium overnight at its optimal temperature with shaking.
- **Assay Setup:**
 - In a 96-well microtiter plate, add 100 µL of sterile growth medium to each well.
 - Add 100 µL of the JBIR-100 stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.
 - Dilute the overnight culture of the microorganism to a standardized concentration (e.g., 1×10^5 CFU/mL).
 - Add 100 µL of the diluted microbial culture to each well.
 - Include a positive control (microorganism in medium without JBIR-100) and a negative control (medium only).
- **Incubation:** Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
- **Data Analysis:** The MIC is determined as the lowest concentration of JBIR-100 at which no visible growth of the microorganism is observed.

Western Blot Analysis of Akt/NF- κ B Signaling

Objective: To investigate the effect of JBIR-100 on the expression and phosphorylation of proteins in the Akt/NF- κ B signaling pathway.

Protocol:

- Cell Culture and Treatment:
 - Seed breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of JBIR-100 for a specified time (e.g., 24 hours).
- Protein Extraction:
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-NF- κ B p65, total NF- κ B p65, β -actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane again with TBST.
 - Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

V-ATPase Inhibition Assay

Objective: To measure the inhibitory effect of JBIR-100 on V-ATPase activity.

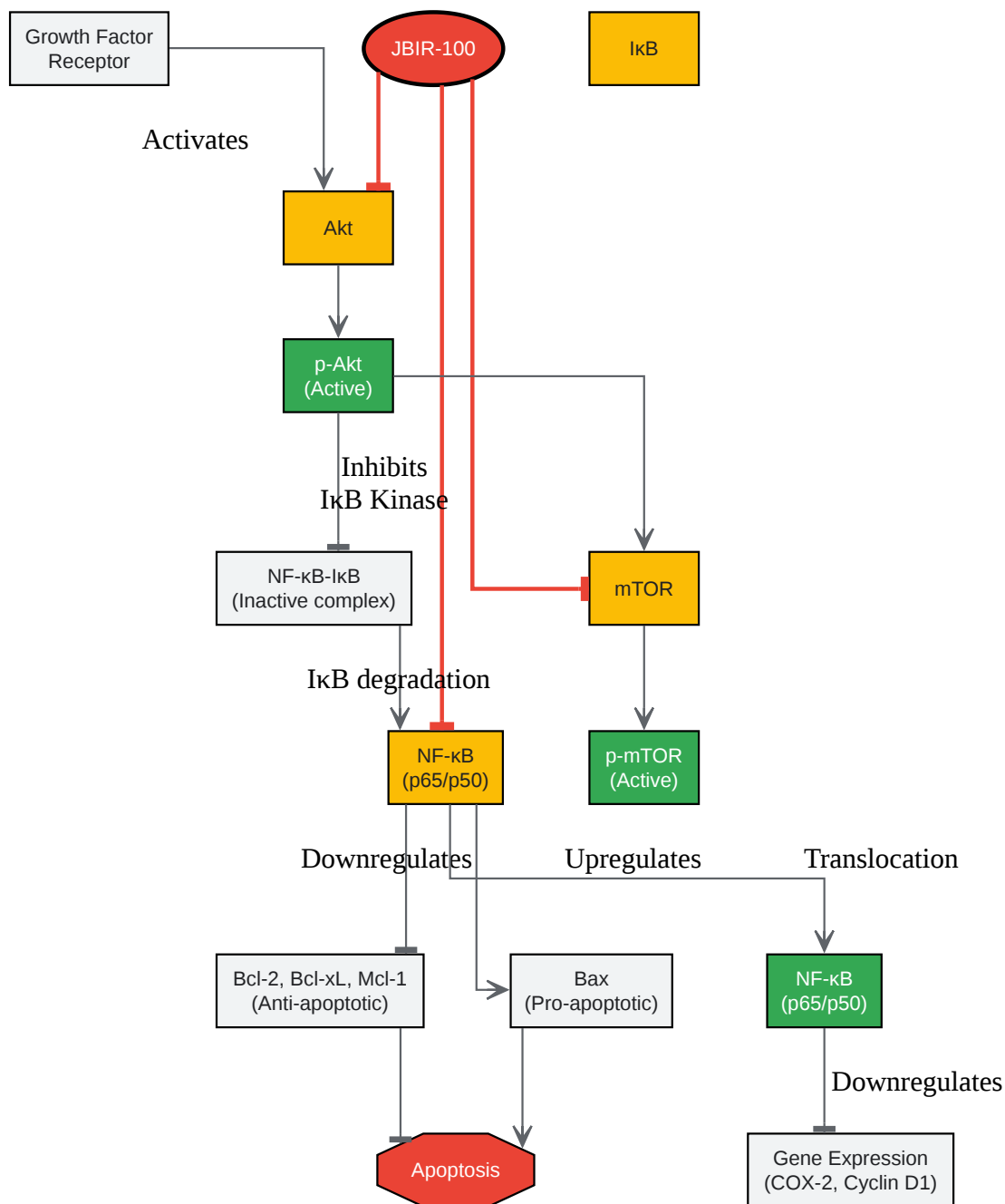
Protocol:

- Isolation of V-ATPase-enriched Membranes: Isolate membranes from a suitable source (e.g., yeast vacuoles or mammalian cells) known to have high V-ATPase activity.
- ATP-driven Proton Pumping Assay:
 - This assay measures the ability of V-ATPase to pump protons into membrane vesicles, creating a pH gradient.
 - The assay is typically performed in a buffer containing a pH-sensitive fluorescent dye (e.g., acridine orange).
 - Add the V-ATPase-enriched membranes to the buffer in a fluorometer cuvette.
 - Add ATP to initiate proton pumping, which is observed as a quenching of the fluorescence of the dye.

- Add JBIR-100 at various concentrations to the assay mixture before the addition of ATP to determine its inhibitory effect.
- A known V-ATPase inhibitor, such as bafilomycin A1, should be used as a positive control.
- Data Analysis: The rate of fluorescence quenching is proportional to the V-ATPase activity. The IC₅₀ value for JBIR-100 can be calculated by plotting the percentage of inhibition against the logarithm of the JBIR-100 concentration.

Visualizations

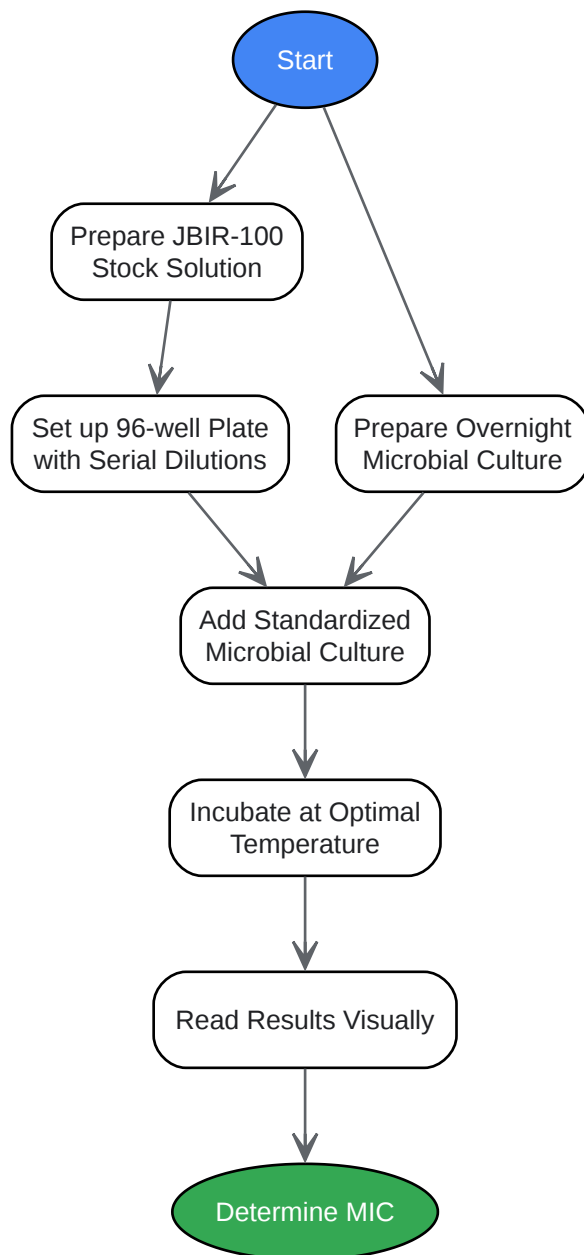
Signaling Pathway Diagram



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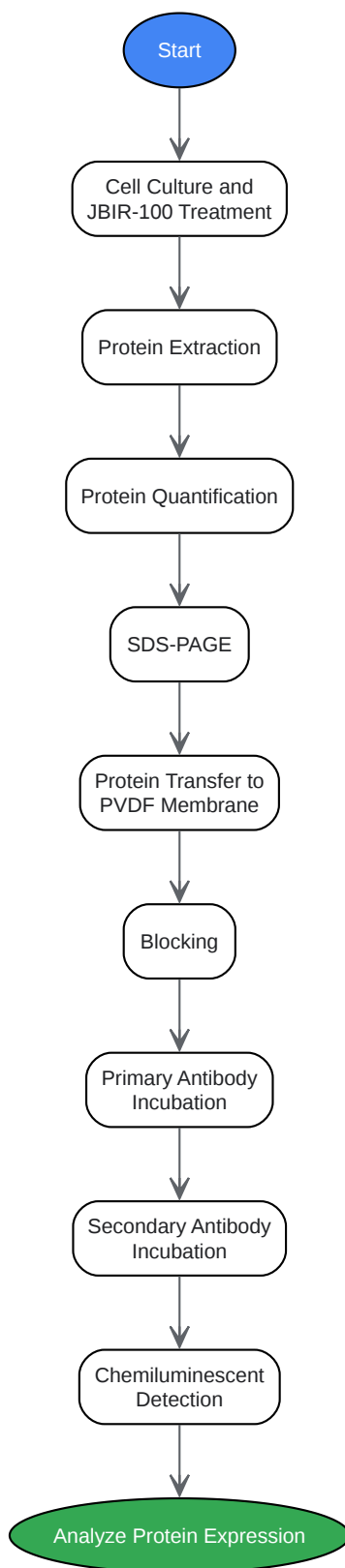
Caption: Proposed mechanism of JBIR-100-induced apoptosis in breast cancer cells.

Experimental Workflow Diagrams



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.



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